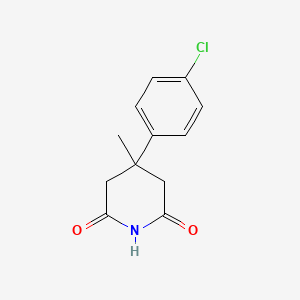
4-(4-Chlorophenyl)-4-methylpiperidine-2,6-dione
Descripción general
Descripción
4-(4-Chlorophenyl)-4-methylpiperidine-2,6-dione, commonly known as 4-chloro-4-methylpiperidine-2,6-dione (4CMP), is a synthetic molecule that has been used in a variety of scientific research applications. In particular, it has been used as a reagent in a variety of synthetic organic reactions, as well as a ligand in various biochemical studies.
Aplicaciones Científicas De Investigación
Environmental Impact and Contaminant Analysis
Research on organochlorine compounds, including those structurally related to 4-(4-Chlorophenyl)-4-methylpiperidine-2,6-dione, focuses on their environmental impact, particularly in aquatic environments. For example, chlorophenols, which share the chlorophenyl component, are evaluated for their toxic effects on mammalian and aquatic life, with findings indicating moderate toxicity that can become significant over long-term exposure. These compounds' persistence in the environment depends on the presence of adapted microflora capable of biodegrading them, but bioaccumulation is generally expected to be low despite their strong organoleptic effects (Krijgsheld & Gen, 1986).
Analytical and Detection Methods
Advancements in detecting and analyzing chlorinated compounds contribute to understanding their distribution and effects in the environment. For instance, studies on DDT isomers and metabolites highlight the significance of isomer-specific analysis for environmental process understanding and emission source apportionment (Ricking & Schwarzbauer, 2012). These analyses are crucial for assessing the environmental fate of chlorinated pollutants and developing strategies for their management and remediation.
Treatment and Remediation Techniques
Research on wastewater treatment technologies, particularly for the pesticide production industry, reveals the challenges posed by toxic pollutants like chlorophenols and emphasizes the effectiveness of biological processes and activated carbon in removing these contaminants to meet regulatory standards (Goodwin et al., 2018). Such studies are pivotal for improving wastewater treatment and mitigating environmental contamination.
Toxicological Assessments
Toxicological studies on chlorophenols in fish underscore the complex mechanisms through which these contaminants exert adverse effects, including oxidative stress, immune system alterations, endocrine disruption, apoptosis, and potentially carcinogenic actions. These findings are critical for assessing environmental health risks and informing regulatory guidelines to protect aquatic ecosystems (Ge et al., 2017).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-4-methylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-12(6-10(15)14-11(16)7-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPKSOMBZAQNLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC(=O)C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-4-methylpiperidine-2,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



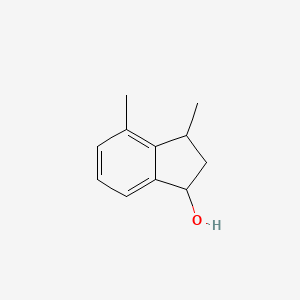


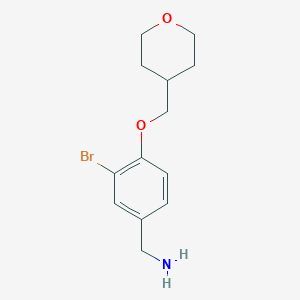

![5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1454440.png)
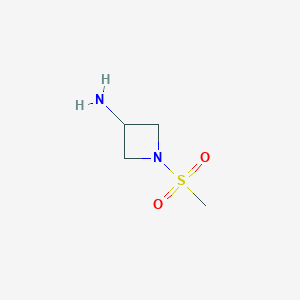
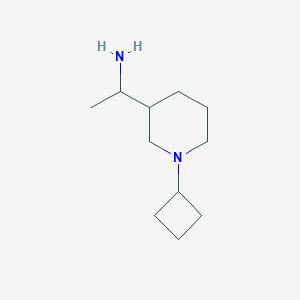




![6-Chloro-2-methylthiazolo[5,4-B]pyridine](/img/structure/B1454453.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1454454.png)